(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97 percent: is a bicyclic alcohol compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol can be synthesized through various methods. One common synthetic route involves the reduction of camphor using sodium borohydride or lithium aluminum hydride as reducing agents . The reaction typically occurs in an alcoholic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol often involves the catalytic hydrogenation of camphor. This process uses a metal catalyst such as palladium or platinum on a carbon support, and the reaction is carried out under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Camphor
Reduction: Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol can be compared with other similar compounds such as isoborneol, borneol, and camphor :
Isoborneol: Similar structure but differs in the position of the hydroxyl group.
Borneol: An isomer of endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol with similar properties.
Camphor: An oxidized form of endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol with distinct chemical properties.
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol stands out due to its unique combination of structural features and versatile applications in various fields.
Properties
CAS No. |
13429-57-7 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI Key |
PXRCIOIWVGAZEP-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2CC[C@H](C2)C1(C)C)O |
SMILES |
CC1(C2CCC(C2)C1(C)O)C |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)O)C |
Synonyms |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97% |
Origin of Product |
United States |
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